
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Overview
Description
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H12BrN3O3 and its molecular weight is 374.19 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-bromo-2-pyridinyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is 373.00620 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 353.17 g/mol. The structure consists of a brominated pyridine moiety linked to a dioxoisoindole via a propanamide chain, which may contribute to its biological activity.
Anticonvulsant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant effects. For instance, a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated broad-spectrum anticonvulsant activity across various seizure models in mice, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .
Table 1: Anticonvulsant Activity of AS-1
Test Model | Dose (mg/kg) | Result |
---|---|---|
MES | 15, 30, 60 | Significant protection |
s.c. PTZ | 15, 30, 60 | Significant protection |
6-Hz (44 mA) | 15, 30, 60 | Potent protection |
The anticonvulsant activity is believed to arise from the modulation of neurotransmitter systems and ion channels involved in seizure activity. The compound's ability to inhibit certain enzymes and receptors may enhance its therapeutic potential against epilepsy.
ADME-Tox Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties are crucial for evaluating the safety and efficacy of new drugs. Studies on AS-1 revealed:
- Permeability : High permeability in parallel artificial membrane permeability assays.
- Metabolic Stability : Excellent stability on human liver microsomes with minimal inhibition of CYP450 enzymes.
- Hepatotoxicity : No significant hepatotoxic effects observed at concentrations up to 10 μM .
Case Studies
In one study involving zebrafish models, incubation with AS-1 resulted in a significant decrease in epileptiform-like events during electroencephalographic assessments. This suggests that similar compounds may have potential applications in treating drug-resistant epilepsy .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-5-6-13(18-9-10)19-14(21)7-8-20-15(22)11-3-1-2-4-12(11)16(20)23/h1-6,9H,7-8H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMJPQZHTRBDEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=NC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361837 | |
Record name | N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6504-78-5 | |
Record name | N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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